REACTION_SMILES
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[C:1](=[O:2])([O:3][CH2:4][CH3:5])[CH:6]1[C:7](=[O:11])[CH2:8][CH2:9][CH2:10]1.[CH2:12]([CH3:13])[I:14].[H-:15].[Na+:16]>>[C:1](=[O:2])([O:3][CH2:4][CH3:5])[C:6]1([CH2:12][CH3:13])[C:7](=[O:11])[CH2:8][CH2:9][CH2:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C1CCCC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CCOC(=O)C1(CC)CCCC1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |